molecular formula C13H8F5NO B3171040 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline CAS No. 946662-97-1

4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline

Cat. No. B3171040
CAS RN: 946662-97-1
M. Wt: 289.2 g/mol
InChI Key: IUESBFZKQHFNIG-UHFFFAOYSA-N
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Description

This compound is likely a fluorinated aromatic amine, similar to 4-Fluoroaniline and 3,5-Difluoroaniline . Fluorinated aromatic amines are often used as building blocks in the synthesis of more complex organic compounds.


Physical And Chemical Properties Analysis

Based on similar compounds, we can expect that this compound would be a solid under normal conditions . Other properties such as melting point, boiling point, and density would depend on the specific structure of the compound.

Scientific Research Applications

Liquid Crystals

The derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases. These derivatives demonstrate significant liquid crystalline properties, including high orientational order and impact on smectic layer spacings, suggesting potential applications in liquid crystal technology (Miyajima et al., 1995).

Nonlinear Optical (NLO) Materials

4-Chloro-3-(trifluoromethyl)aniline and similar compounds have been studied for their potential as NLO materials. Their vibrational analysis, molecular electrostatic potential, and thermodynamic functions suggest utility in NLO applications (Revathi et al., 2017).

Electrochemical Synthesis

A novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline was electrochemically synthesized, showing high conductivity and potential use as a counter electrode in dye-sensitized solar cells. This illustrates the application of such compounds in solar energy conversion technology (Shahhosseini et al., 2016).

Organic Synthesis

A method for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been developed. These derivatives can be valuable as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Isoxazoles and Triazines Synthesis

The anionically activated trifluoromethyl group in trifluoromethyl-substituted anilines provides a novel approach for synthesizing isoxazoles and triazines, expanding the synthetic utility of these compounds in organic chemistry (Strekowski et al., 1995).

Safety and Hazards

Fluorinated aromatic amines can be hazardous. They may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . They may also be harmful to aquatic life .

properties

IUPAC Name

4-(3,4-difluorophenoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-10-3-2-8(6-11(10)15)20-12-4-1-7(19)5-9(12)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUESBFZKQHFNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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